molecular formula C8H4F3NO B573106 3-Hydroxy-5-(trifluoromethyl)benzonitrile CAS No. 1243459-56-4

3-Hydroxy-5-(trifluoromethyl)benzonitrile

Cat. No.: B573106
CAS No.: 1243459-56-4
M. Wt: 187.121
InChI Key: NQJQWKVZBALRHB-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO. It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by nitrile formation and hydroxylation under controlled conditions .

Industrial Production Methods

Industrial production of 3-Hydroxy-5-(trifluoromethyl)benzonitrile may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic trifluoromethylation and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-5-(trifluoromethyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and nitrile groups provide opportunities for diverse chemical reactions and interactions .

Properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJQWKVZBALRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696682
Record name 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243459-56-4
Record name 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-5-(trifluoromethyl)benzonitrile (1.30 g, 6.46 mmol) in dry dichloromethane (30 mL) was added BBr3 (0.0920 mL, 0.969 mmol) at 0° C. The reaction mixture was stirred at rt for two days, quenched with 10% sodium bicarbonate (50 mL) and extracted with DCM (2×200 mL). Combined organic portions were dried over anhydrous sodium sulphate and concentrated to afford the title product (1.1 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.092 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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